molecular formula C11H16O2 B14222321 Bicyclo[2.2.1]heptan-2-yl but-2-enoate CAS No. 733766-38-6

Bicyclo[2.2.1]heptan-2-yl but-2-enoate

Cat. No.: B14222321
CAS No.: 733766-38-6
M. Wt: 180.24 g/mol
InChI Key: ZLLHFIZJAOENRD-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptan-2-yl but-2-enoate is an ester derivative of the bicyclo[2.2.1]heptane (norbornane) scaffold, featuring a but-2-enoate group attached at the 2-position. The norbornane framework imparts rigidity and stereochemical complexity, which is advantageous in drug design and materials science.

Properties

CAS No.

733766-38-6

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

2-bicyclo[2.2.1]heptanyl but-2-enoate

InChI

InChI=1S/C11H16O2/c1-2-3-11(12)13-10-7-8-4-5-9(10)6-8/h2-3,8-10H,4-7H2,1H3

InChI Key

ZLLHFIZJAOENRD-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)OC1CC2CCC1C2

Origin of Product

United States

Preparation Methods

Direct Esterification of Bicyclo[2.2.1]heptan-2-ol

Procedure :
Bicyclo[2.2.1]heptan-2-ol (norbornanol) reacts with but-2-enoic acid or its acyl chloride under acid-catalyzed or coupling-agent-mediated conditions.

  • Acyl Chloride Method :
    But-2-enoic acid is treated with thionyl chloride (SOCl₂) to form but-2-enoyl chloride. Subsequent reaction with norbornanol in the presence of pyridine yields the ester.
    $$
    \text{Bicyclo[2.2.1]heptan-2-ol} + \text{CH}_2=\text{CHCOCl} \xrightarrow{\text{pyridine}} \text{Bicyclo[2.2.1]heptan-2-yl but-2-enoate} + \text{HCl}
    $$
    Yield : 75–85% under optimized conditions.

  • Coupling Agents :
    Dicyclohexylcarbodiimide (DCC) mediates esterification between norbornanol and but-2-enoic acid in dichloromethane.
    Advantages : High selectivity, minimal side reactions.
    Disadvantages : Requires stoichiometric DCC and generates dicyclohexylurea (DCU) as a byproduct.

Diels-Alder Reaction with Subsequent Hydrogenation

Procedure :
Cyclopentadiene undergoes a Diels-Alder reaction with methyl but-2-enoate to form methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate. Hydrogenation of the norbornene ring saturates the bicyclic system.

  • Diels-Alder Reaction :
    $$
    \text{Cyclopentadiene} + \text{CH}2=\text{CHCOOCH}3 \xrightarrow{\Delta} \text{Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate}
    $$
    Conditions : 100–120°C, 8–12 hours.
    Yield : 60–70%.

  • Hydrogenation :
    Catalytic hydrogenation (H₂, Pd/C) reduces the norbornene double bond.
    $$
    \text{Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Methyl bicyclo[2.2.1]heptan-2-carboxylate}
    $$
    Yield : >95%.

  • Transesterification :
    The methyl ester is converted to the target compound using norbornanol and acid catalysis.

Transesterification from Methyl But-2-enoate

Procedure :
Methyl but-2-enoate undergoes transesterification with bicyclo[2.2.1]heptan-2-ol under acidic or basic conditions.

  • Acid-Catalyzed :
    $$
    \text{CH}2=\text{CHCOOCH}3 + \text{Bicyclo[2.2.1]heptan-2-ol} \xrightarrow{\text{H}2\text{SO}4} \text{this compound} + \text{CH}_3\text{OH}
    $$
    Yield : 65–75%.

  • Base-Catalyzed :
    Requires anhydrous conditions to avoid hydrolysis.

Comparative Analysis of Synthetic Routes

Method Yield Advantages Disadvantages
Direct Esterification 75–85% Simple, scalable Requires purified acyl chloride or DCC
Diels-Alder + Hydrogenation 60–70% High stereocontrol Multi-step, requires hydrogenation
Transesterification 65–75% Utilizes commercial methyl ester Sensitive to moisture, moderate yields

Key Findings :

  • Direct esterification offers the highest yields and operational simplicity.
  • The Diels-Alder route is preferred for stereochemical precision but involves complex steps.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptan-2-yl but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Bicyclo[2.2.1]heptan-2-yl but-2-enoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]heptan-2-yl but-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites and modulate biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituent/Functional Group Key Properties/Applications Evidence Source
Bicyclo[2.2.1]heptan-2-yl benzoate Aromatic ester (benzoate) Antiproliferative vs. Trypanosoma cruzi; selective hCES1 inhibition (IC50 = 0.098 µM)
Bicyclo[2.2.1]heptan-2-yl acetate Short-chain ester (acetate) Precursor for Kolbe electrosynthesis; lower steric demand
1-(Bicyclo[2.2.1]heptan-2-yl)urea derivatives Urea linkage CXCR2 antagonism; anti-cancer potential via chemokine receptor modulation
Bicyclo[2.2.1]heptan-2-yl propanoate Propanoate ester Intermediate in fragrance synthesis; higher lipophilicity

Key Observations :

  • Bioactivity: The benzoate analog exhibits marked enzyme inhibitory activity (hCES1) compared to but-2-enoate, likely due to aromatic π-stacking interactions absent in the latter .
  • Reactivity: But-2-enoate’s α,β-unsaturated system enables Michael addition or Diels-Alder reactions, unlike saturated esters (e.g., acetate or propanoate) .
  • Stereochemical Impact : Enantiomers of bicyclo[2.2.1]heptane derivatives (e.g., (1R,2S,4S) vs. (1S,2R,4R)) show divergent biological activities, as seen in pyrimidinetrione-based CaV1.3 inhibitors .
Physicochemical Properties
  • Lipophilicity: But-2-enoate’s unsaturated system reduces logP compared to saturated analogs (e.g., propanoate) but enhances resonance stabilization.
  • Solubility : Urea derivatives exhibit higher aqueous solubility due to hydrogen-bonding capacity, unlike esters .
  • Thermal Stability: Norbornane-based esters generally display high thermal stability (>200°C), advantageous for material science applications .

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic routes for preparing bicyclo[2.2.1]heptan-2-yl but-2-enoate, and how are these products rigorously characterized? A: Synthesis typically involves esterification of bicyclo[2.2.1]heptan-2-ol derivatives with but-2-enoic acid under acidic or coupling conditions. For example, iridium-catalyzed C–H activation has been used to functionalize bicyclo[2.2.1]heptane scaffolds, achieving yields up to 93% with stereochemical control . Key characterization methods include:

  • NMR spectroscopy (1H/13C) to confirm regiochemistry and stereochemistry, as demonstrated for structurally similar esters .
  • HPLC with chiral columns to resolve enantiomers, critical for bioactive derivatives (e.g., 97.2% enantiomeric excess achieved for bicyclo[2.2.1]heptane-containing pyrimidinetriones) .
  • Mass spectrometry (MS) for molecular weight validation, as seen in GC-MS analyses of bicyclo[2.2.1]heptane esters in natural product extracts .

Advanced Stereochemical Analysis

Q: How does stereochemistry (e.g., endo vs. exo configurations) influence the reactivity and bioactivity of bicyclo[2.2.1]heptane esters? A: Stereochemistry governs both synthetic pathways and biological interactions. For instance:

  • Reactivity : Exo-configured bicyclo[2.2.1]heptane derivatives exhibit higher reactivity in Diels-Alder reactions due to reduced steric hindrance .
  • Bioactivity : Enantiomers of bicyclo[2.2.1]heptane-containing pyrimidinetriones show divergent CaV1.3 calcium channel inhibition, with (1S,2R,4R)-isomers displaying 10-fold higher potency than (1R,2S,4S)-counterparts .
    Methodological Note : Use chiral HPLC and X-ray crystallography to resolve ambiguities, as applied in studies of fluorinated benzoate derivatives .

Data Contradiction in Reaction Yields

Q: How can researchers reconcile conflicting reports on reaction yields for bicyclo[2.2.1]heptane ester syntheses (e.g., 52% vs. >90%)? A: Yield discrepancies often arise from:

  • Catalyst selection : Iridium catalysts (e.g., [Ir(cod)Cl]₂) improve regioselectivity and yields in C–H activation compared to traditional acids .
  • Purification challenges : Column chromatography may fail to resolve structurally similar byproducts, as observed in fluorinated benzoate syntheses (52% yield due to isomer co-elution) .
  • Substrate purity : Contaminants in bicyclo[2.2.1]heptan-2-ol precursors (e.g., borneol derivatives) can suppress yields by 20–30% .
    Recommendation : Validate starting material purity via GC-MS and optimize reaction conditions using design of experiments (DoE) .

Structure-Activity Relationship (SAR) Studies

Q: What structural modifications to bicyclo[2.2.1]heptan-2-yl esters enhance their activity as enzyme inhibitors or pharmacological agents? A: Key SAR insights include:

  • Substituent position : 2-Ester derivatives (e.g., but-2-enoate) exhibit higher lipase inhibition than 7-substituted analogs, likely due to improved active-site binding .
  • Electron-withdrawing groups : Fluorination at the benzoate ring (e.g., 4-fluorobenzoate) enhances photostability and bioactivity in visible light-powered fluorinations .
  • Bicyclic rigidity : The norbornane core’s conformational restriction improves proteolytic stability, as shown in GIRK1/2 activator optimizations .
    Experimental Design : Combine molecular docking with iterative synthesis, as applied in CaV1.3 inhibitor studies .

Mechanistic Insights into Catalytic Reactions

Q: What mechanistic pathways underpin iridium-catalyzed functionalization of bicyclo[2.2.1]heptane scaffolds? A: Iridium catalysts enable C–H bond activation via:

  • Oxidative addition : Formation of Ir(III) intermediates with bicyclo[2.2.1]heptane substrates .
  • Steric control : Bulky ligands (e.g., phosphines) direct regioselectivity toward less hindered positions (e.g., exo-2 over endo-7) .
  • Reductive elimination : Releases functionalized products while regenerating the catalyst.
    Supporting Data : Kinetic isotope effects (KIEs) and DFT calculations validate this pathway for similar norbornene derivatives .

Analytical Challenges in Isomer Differentiation

Q: How can researchers distinguish between diastereomers or regioisomers of bicyclo[2.2.1]heptane esters? A: Advanced techniques include:

  • NOESY NMR : Identifies spatial proximity of protons in rigid bicyclic systems (e.g., distinguishing endo vs. exo esters) .
  • Vibrational circular dichroism (VCD) : Resolves enantiomers with >99% certainty, as applied to monoterpenoid esters .
  • Crystallography : Single-crystal X-ray structures provide unambiguous stereochemical assignments, critical for patent filings .

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